Cas no 2229647-84-9 (3-(pent-1-en-1-yl)piperidine)

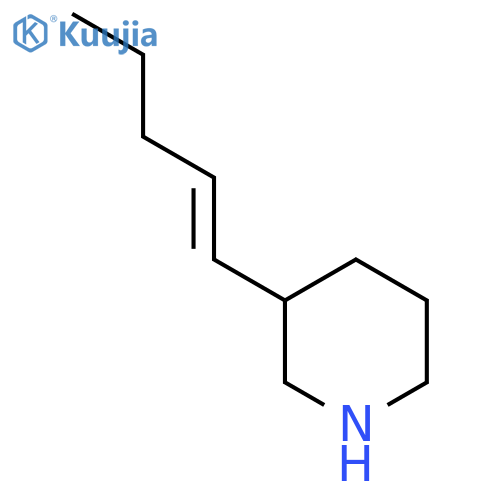

3-(pent-1-en-1-yl)piperidine structure

商品名:3-(pent-1-en-1-yl)piperidine

3-(pent-1-en-1-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(pent-1-en-1-yl)piperidine

- 2229647-84-9

- EN300-1791281

-

- インチ: 1S/C10H19N/c1-2-3-4-6-10-7-5-8-11-9-10/h4,6,10-11H,2-3,5,7-9H2,1H3/b6-4+

- InChIKey: SVXIEGJMSSBUFN-GQCTYLIASA-N

- ほほえんだ: N1CCCC(/C=C/CCC)C1

計算された属性

- せいみつぶんしりょう: 153.151749610g/mol

- どういたいしつりょう: 153.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 12Ų

3-(pent-1-en-1-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1791281-2.5g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 2.5g |

$2688.0 | 2023-09-19 | ||

| Enamine | EN300-1791281-0.25g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 0.25g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1791281-1.0g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1791281-10.0g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-1791281-1g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1791281-0.5g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 0.5g |

$1316.0 | 2023-09-19 | ||

| Enamine | EN300-1791281-10g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 10g |

$5897.0 | 2023-09-19 | ||

| Enamine | EN300-1791281-0.1g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 0.1g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1791281-5.0g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 5g |

$3977.0 | 2023-06-02 | ||

| Enamine | EN300-1791281-0.05g |

3-(pent-1-en-1-yl)piperidine |

2229647-84-9 | 0.05g |

$1152.0 | 2023-09-19 |

3-(pent-1-en-1-yl)piperidine 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

2229647-84-9 (3-(pent-1-en-1-yl)piperidine) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量